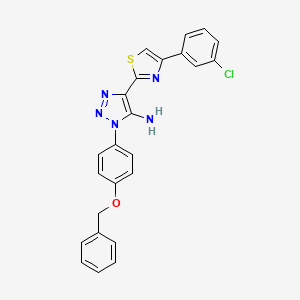

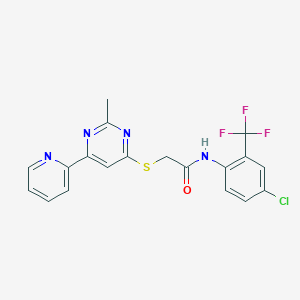

1-(4-(benzyloxy)phenyl)-4-(4-(3-chlorophenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-(benzyloxy)phenyl)-4-(4-(3-chlorophenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a multifaceted compound with applications across various scientific domains This complex structure blends a benzyloxyphenyl group, a chlorophenyl-thiazolyl moiety, and a triazolyl-amine core

Preparation Methods

Synthetic Routes and Reaction Conditions:

Benzyloxyphenyl Introduction: Typically, the preparation begins with the formation of the benzyloxyphenyl unit. This can be achieved through the benzylation of a hydroxybenzene derivative.

Thiazole Synthesis: The thiazolyl moiety is often synthesized through the condensation of appropriate α-halo ketones with thiourea, followed by functionalization with chlorophenyl groups.

Triazole Formation: The triazole ring is usually created via a click reaction involving azides and alkynes under copper-catalyzed conditions.

Industrial Production Methods: Scaling up this synthesis involves optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration to enhance yield and purity. Techniques like continuous flow reactors might be employed for efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation, particularly at the benzylic position, potentially forming benzyloxyphenyl ketones or carboxylic acids.

Reduction: The nitro group, if present, can be reduced to an amine under catalytic hydrogenation or metal-acid conditions.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, modifying their functional groups.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₃.

Reduction: H₂/Pd, LiAlH₄.

Substitution: Halogens, sulfonyl chlorides.

Major Products:

Oxidation Products: Benzyloxybenzophenone, Benzyloxybenzoic acid.

Reduction Products: Amine derivatives.

Substitution Products: Halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis, particularly in creating complex molecular architectures. Biology: Investigated for its potential as a molecular probe or bioactive agent. Medicine: Evaluated for its pharmacological properties, possibly as an antimicrobial or anti-inflammatory agent. Industry: Involved in the development of advanced materials, such as in polymer science or as a component in specialty chemicals.

Mechanism of Action

Unique Structural Features:

Benzyloxyphenyl Group: Enhances lipophilicity and membrane permeability.

Chlorophenyl-thiazolyl Moiety: Contributes to biological activity and specificity.

Triazolyl-amine Core: Provides stability and potential for diverse functionalization.

Comparison with Similar Compounds

4-(4-Chlorophenyl)-2-phenylthiazole

1-Phenyl-4-(3-chlorophenyl)-1H-1,2,3-triazole

1-(4-Benzyloxyphenyl)-1H-1,2,3-triazole

This compound’s unique combination of functional groups and its chemical versatility set it apart from other compounds. Its applications in various fields demonstrate its significance and potential for future research and development.

Properties

IUPAC Name |

5-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-phenylmethoxyphenyl)triazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClN5OS/c25-18-8-4-7-17(13-18)21-15-32-24(27-21)22-23(26)30(29-28-22)19-9-11-20(12-10-19)31-14-16-5-2-1-3-6-16/h1-13,15H,14,26H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAHRTFSNZMEGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C(=C(N=N3)C4=NC(=CS4)C5=CC(=CC=C5)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClN5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)picolinamide](/img/structure/B2408494.png)

![4-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2408497.png)

![2-Oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B2408499.png)

![3-amino-N-(3-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2408501.png)

![2-Amino-6-[4-(4-tert-butylphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile](/img/structure/B2408502.png)

![3-{[(4-nitrobenzyl)oxy]imino}-N-phenylpropanamide](/img/structure/B2408508.png)

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2408510.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2408516.png)

![6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2408517.png)